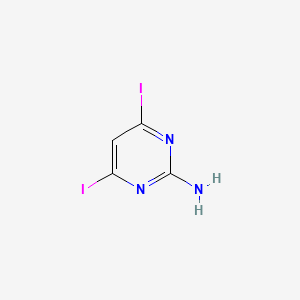

2-Amino-4,6-diiodopyrimidine

Overview

Description

“2-Amino-4,6-diiodopyrimidine” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “2-Amino-4,6-diiodopyrimidine”, can be achieved through various methods . For instance, one method involves the use of malononitrile as the raw material . Another method involves the use of commercial hexafluorosilicic acid and 2-amino-4,6-dihydroxypyrimidine .

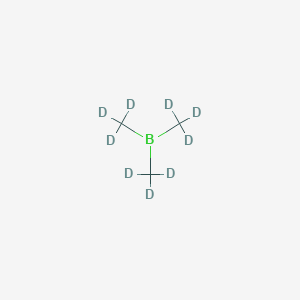

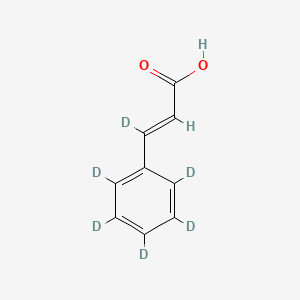

Molecular Structure Analysis

The molecular structure of “2-Amino-4,6-diiodopyrimidine” can be analyzed using various techniques such as single crystal X-ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) .

Chemical Reactions Analysis

Pyrimidines, including “2-Amino-4,6-diiodopyrimidine”, can undergo various chemical reactions . For example, they can participate in Suzuki cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4,6-diiodopyrimidine” can be studied using various techniques such as IR spectra, EI mass spectra, and 19 F NMR spectra . The compound has a lower cut-off wavelength of 325 nm, and it is thermally stable up to 140 °C .

Scientific Research Applications

Antiviral Drug Development

2-Amino-4,6-diiodopyrimidine: has been found to inhibit the replication of a broad range of viruses, including members of the Herpes, Picorna, and Pox groups. This inhibition prevents the maturation of viral particles, as viral proteins synthesized in the presence of this compound are not assembled into new virions. This mechanism presents a unique and attractive target for antiviral drugs, especially when combined with other agents to suppress resistance development .

Inhibition of Nitric Oxide Production

In immune-activated cells, certain pyrimidine derivatives, including 2-Amino-4,6-diiodopyrimidine , have shown inhibitory effects on nitric oxide production. This property is significant because excessive nitric oxide can contribute to inflammatory diseases and conditions. The compounds have been tested in mouse peritoneal cells, and while they inhibit nitric oxide production, they do not suppress cell viability .

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives are being explored for their potential in nonlinear optical applications due to their high NLO coefficients. These materials are crucial for technologies such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching. The synthesis of novel organic compounds with high NLO coefficients is a key area of research, and 2-Amino-4,6-diiodopyrimidine could contribute to the development of sensitive optical components .

Cancer Therapy

Pyrimidine derivatives, including 2-Amino-4,6-diiodopyrimidine , are being studied as potential drug candidates for cancer therapy. They act as inhibitors of cyclin-dependent kinases, which are essential for cell cycle progression. By inhibiting these kinases, pyrimidine derivatives can potentially halt the proliferation of cancer cells .

Antidepressant Properties

Some pyrimidine derivatives have been identified as having antidepressant properties. These compounds can affect neurotransmitter systems in the brain, offering a new avenue for the treatment of depression. The specific role of 2-Amino-4,6-diiodopyrimidine in this application would require further investigation to determine its efficacy and mechanism of action .

Anti-HIV and Anti-HBV Activities

Pyrimidine derivatives have shown activity against HIV and HBV (Hepatitis B Virus), making them candidates for the treatment of these viral infections. The structural motif of pyrimidine is a common feature in several antiviral drugs, and 2-Amino-4,6-diiodopyrimidine could be a part of new treatments targeting these viruses .

Inhibitors of Dihydrofolate Reductase (DHFR)

DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for DNA synthesis. Inhibitors of DHFR, like some pyrimidine derivatives, are used to treat certain types of cancer and as antimicrobial agents. Research into the DHFR inhibitory activity of 2-Amino-4,6-diiodopyrimidine could lead to new therapeutic agents .

Regulation of Pain Sensitivity

Compounds that regulate pain sensitivity and persistence are of great interest in the development of new analgesics. Pyrimidine derivatives have been studied for their role in pain regulation, and 2-Amino-4,6-diiodopyrimidine may contribute to the discovery of novel pain management solutions .

Safety and Hazards

Mechanism of Action

Target of Action

2-Amino-4,6-diiodopyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of 2-Amino-4,6-diiodopyrimidine are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This interaction with its targets results in changes in the inflammatory response.

Biochemical Pathways

The affected pathways involve the expression and activities of certain vital inflammatory mediators . The downstream effects of these pathways include the regulation of inflammation and immune response.

Result of Action

The molecular and cellular effects of 2-Amino-4,6-diiodopyrimidine’s action include the inhibition of immune-activated nitric oxide production . This results in the suppression of inflammation and modulation of immune response.

properties

IUPAC Name |

4,6-diiodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXYZQGKUXCZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3I2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587376 | |

| Record name | 4,6-Diiodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-diiodopyrimidine | |

CAS RN |

861031-48-3 | |

| Record name | 4,6-Diiodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)

![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)

![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)